8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline
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Overview
Description
8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroquinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The resulting benzimidazole is then functionalized with a methoxy group at the 6-position.
The next step involves the formation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure . Finally, the benzimidazole and tetrahydroquinoline moieties are linked via a sulfanyl bridge, typically using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells . The compound may also interfere with enzymatic pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which share the benzimidazole core but differ in their functional groups and overall structure.
Tetrahydroquinoline derivatives: Compounds such as tetrahydroquinoline itself and its various substituted forms.
Uniqueness
8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline is unique due to its combined benzimidazole and tetrahydroquinoline structures, linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
104658-73-3 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-7-8-13-14(10-12)20-17(19-13)22-15-6-2-4-11-5-3-9-18-16(11)15/h3,5,7-10,15H,2,4,6H2,1H3,(H,19,20) |
InChI Key |
LSYDAVTVNUVASZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3CCCC4=C3N=CC=C4 |
Origin of Product |
United States |
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